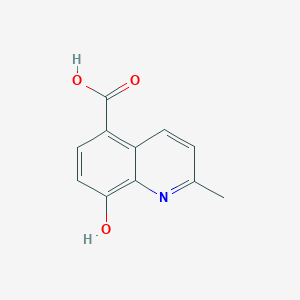

8-Hydroxy-2-methylquinoline-5-carboxylic acid

Overview

Description

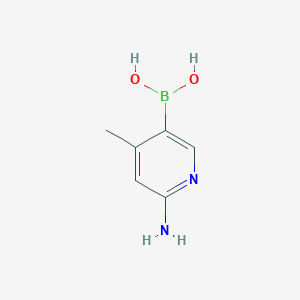

8-Hydroxy-2-methylquinoline-5-carboxylic acid is a heterocyclic compound . It is a tridentate chelating agent . It has a molecular weight of 203.19 g/mol .

Synthesis Analysis

A heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, was prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) .Molecular Structure Analysis

The catalyst was characterized via elemental analysis, X-ray diffractometry (XRD), Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), thermogravimetric analysis (TG) and potentiometric titration analysis .Chemical Reactions Analysis

8-Hydroxy-2-methylquinoline reacts with 2-aminophenol to form a benzoxazole derivative . It can undergo fluorescence quenching in water, making it a viable candidate for developing a probe for detecting water in aprotic organic solvents .Physical and Chemical Properties Analysis

The compound is a solid . It has a molecular formula of C11H9NO3 .Scientific Research Applications

Analytical Chemistry Applications

8-Hydroxyquinolines, including derivatives like 8-Hydroxy-2-methylquinoline-5-carboxylic acid, have been utilized as colorimetric reagents for metal detection. Breckenridge and Singer (1947) demonstrated the use of 5-Hydroxyquinoline-8-carboxylic acid as a colorimetric reagent for ruthenium detection, highlighting its potential in analytical chemistry applications (Breckenridge & Singer, 1947).

Synthesis and Chemical Properties

This compound has been studied for its synthesis and chemical properties. Gracheva and Tochilkin (1980) explored the synthesis and bromination of 8-methylquinoline-5-carboxylic acid, providing insights into the chemical behavior and potential modifications of similar compounds (Gracheva & Tochilkin, 1980).

Photophysical Properties

The photophysical properties of 8-Hydroxyquinoline derivatives have been a subject of interest. Małecki et al. (2015) investigated the phosphorescent emissions of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands, highlighting the extraordinary photophysical properties of these complexes (Małecki et al., 2015).

Biological Applications

In the context of biology, 8-Hydroxyquinoline derivatives have been explored for their antifungal action. Pippi et al. (2018) provided new insights into the mechanism of antifungal action of 8-hydroxyquinolines, demonstrating their potential in developing new antifungal drugs (Pippi et al., 2018).

Mechanism of Action

Target of Action

The primary target of 8-Hydroxy-2-methylquinoline-5-carboxylic acid is 2-oxoglutarate (2OG) oxygenases , which includes Jumonji C domain (JmjC) demethylases . These enzymes play a crucial role in various biological processes, including the regulation of gene expression and DNA repair .

Mode of Action

This compound acts as a broad-spectrum inhibitor of 2OG oxygenases . It interacts with these enzymes and inhibits their activity, leading to changes in the processes they regulate . For instance, it can inhibit the activity of JmjC demethylases, which are involved in the removal of methyl groups from histones, thereby affecting gene expression .

Biochemical Pathways

The compound affects the biochemical pathways involving 2OG oxygenases. By inhibiting these enzymes, it can impact the histone demethylation process and hypoxic sensing . These changes can have downstream effects on gene expression and cellular responses to low oxygen conditions .

Result of Action

The inhibition of 2OG oxygenases by this compound can lead to changes in gene expression and cellular responses to hypoxia . These changes at the molecular and cellular levels can have various effects, depending on the specific context and the cells involved .

Safety and Hazards

Future Directions

The compound has been used in the preparation of a new type of heterogeneous acid catalyst for the ketalization of ketones . Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Biochemical Analysis

Biochemical Properties

8-Hydroxy-2-methylquinoline-5-carboxylic acid is known to interact with 2-oxoglutarate (2OG) oxygenases, including Jumonji C domain (JmjC) demethylases . It acts as a broad-spectrum inhibitor of these enzymes , indicating its significant role in biochemical reactions.

Cellular Effects

The compound’s influence on cell function is primarily through its inhibitory effects on 2OG oxygenases . These enzymes play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . Therefore, this compound can significantly impact these cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to 2OG oxygenases and inhibiting their activity . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

It is known to interact with 2OG oxygenases , suggesting it may be involved in the metabolism of 2-oxoglutarate.

Properties

IUPAC Name |

8-hydroxy-2-methylquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-8(11(14)15)4-5-9(13)10(7)12-6/h2-5,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIQYUORWIAWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738141 | |

| Record name | 8-Hydroxy-2-methylquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103853-87-8 | |

| Record name | 8-Hydroxy-2-methylquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333548.png)

![tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6333586.png)

![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)

![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)